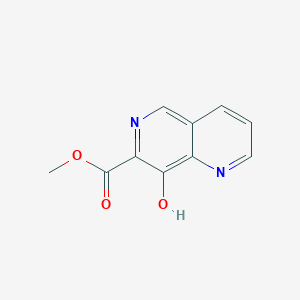
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Übersicht
Beschreibung
“Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate” is a chemical compound. It is a derivative of 1,6-naphthyridine .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate, has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate and its derivatives have been extensively studied for their solvatochromic properties in different solvents. This research is significant in understanding the interactions of these compounds with solvents of varying polarity and hydrogen bond capacity. Santo et al. (2003) conducted a comprehensive study on this aspect, providing insights into the relative stabilities of isomers and intramolecular hydrogen-bonded structures in such compounds (Santo et al., 2003).
Synthesis from Acyclic Precursors
The synthesis of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate from acyclic precursors has been a subject of research, highlighting the compound's potential in various chemical syntheses. Blanco et al. (1999) reported on the methods of synthesizing various derivatives of this compound, demonstrating its versatility in chemical synthesis (Blanco et al., 1999).
Potential in Cancer Therapeutics
A notable application of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is in cancer therapeutics. Research has explored its potential as a scaffold for developing cytotoxic agents for cancer treatment. Zeng et al. (2012) focused on designing novel analogues of this compound to improve upon its limitations as antiviral agents and to repurpose them as cytotoxic agents in cancer therapeutics (Zeng et al., 2012).
Suzuki–Miyaura Reactions
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate also plays a role in Suzuki–Miyaura reactions, which are crucial in organic chemistry for creating carbon-carbon bonds. Kumar and Khan (2017) studied its use in chemo-selective Suzuki–Miyaura reactions, leading to the synthesis of highly substituted naphthyridines (Kumar & Khan, 2017).
Spectroscopic Properties
Research has also been conducted on the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, including derivatives of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate. Perillo et al. (2009) provided valuable data on the spectroscopic characteristics of these compounds, which is essential for their application in various scientific fields (Perillo et al., 2009).
Eigenschaften
IUPAC Name |
methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSXBRXJCGXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=NC2=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625072 | |
| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
CAS RN |
410542-68-6 | |
| Record name | Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

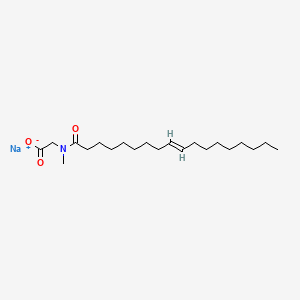
![beta-Alanine, N-(2-carboxyethyl)-N-[3-(decyloxy)propyl]-, monosodium salt](/img/structure/B1629968.png)
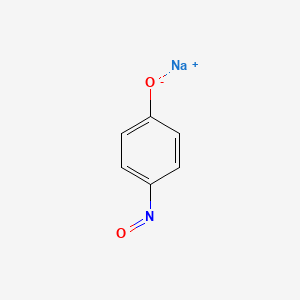
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B1629970.png)
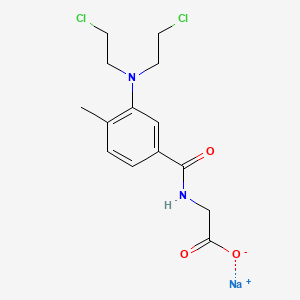
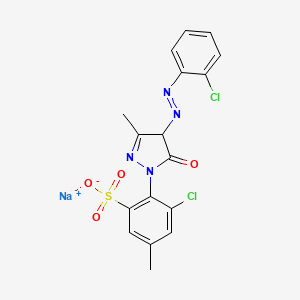
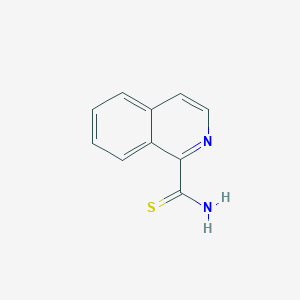
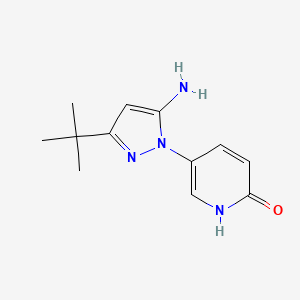
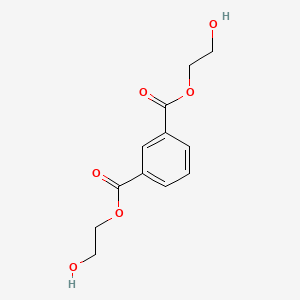
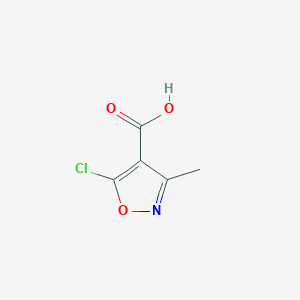
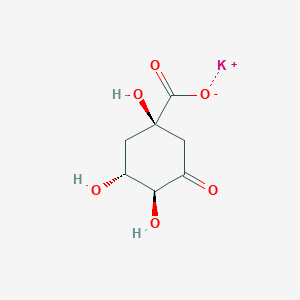
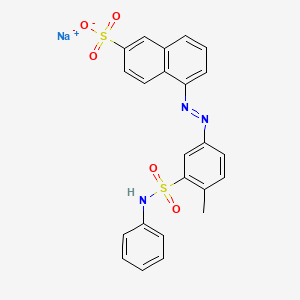
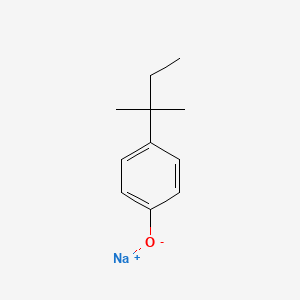
![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)